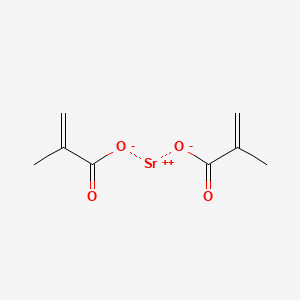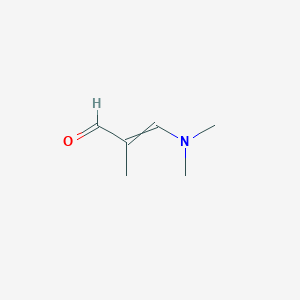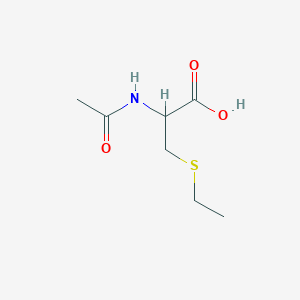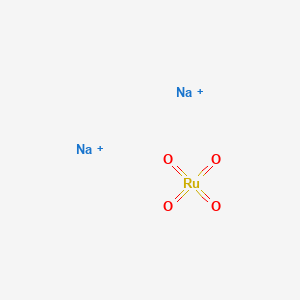
3-Hidroxibutirato de etilo-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxybutyrate-d5, also known as 3-hydroxybutanoic acid ethyl ester-d5, is a synthetic compound that has been used in laboratory experiments for many years. It is a derivative of the naturally occurring 3-hydroxybutanoic acid, and it is an important intermediate in the metabolism of fatty acids and carbohydrates.
Aplicaciones Científicas De Investigación
Potencial terapéutico en la caquexia por cáncer
El 3-hidroxibutirato de etilo (EHB) se ha estudiado por su potencial para aliviar el desgaste muscular esquelético en la caquexia por cáncer {svg_1}. En un estudio, la administración de EHB en ratones caquécticos aumentó significativamente los niveles de 3-hidroxibutirato (3-HB) en el suero y el gastrocnemio de los ratones {svg_2}. Este tratamiento alivió los síntomas relacionados con la caquexia, mejoró la atrofia muscular esquelética y mejoró la supervivencia en ratones caquécticos {svg_3}.
Efectos antitumorales
La administración de EHB en ratones caquécticos redujo significativamente el peso tumoral, lo que indica los efectos antitumorales del 3-HB {svg_4}. Esto sugiere que el EHB podría utilizarse como un agente terapéutico potencial en el tratamiento del cáncer.
Contrarrestar la atrofia muscular
La adición de 3-HB al medio de cultivo atenuó significativamente la atrofia del miotubo C2C12 inducida por el sobrenadante de cultivo de líneas celulares CT26 {svg_5}. Esto destaca su potencial para contrarrestar los efectos destructivos de los elementos derivados del tumor en el tejido muscular.
Homeostasis metabólica
El análisis metabolómico basado en RMN reveló que los efectos anticachexia del tratamiento con 3-HB pueden atribuirse a la promoción del ciclo TCA y la atenuación de la proteólisis, la promoción de la síntesis de proteínas y la mejora de la homeostasis metabólica {svg_6}.
Capacidad antiinflamatoria y antioxidante
El tratamiento con 3-HB resultó en una reducción de la inflamación y una mejora de la capacidad antioxidante {svg_7}. Esto sugiere que el EHB podría utilizarse como un agente terapéutico potencial en condiciones caracterizadas por la inflamación y el estrés oxidativo.
Aditivo alimentario
El 3-hidroxibutirato de etilo (EHB) es un aditivo alimentario común que se encuentra en el vino y el Tribolium castaneum {svg_8}. Originalmente se descubrió como un compuesto aromatizante en el vino, y se utiliza comúnmente como aditivo alimentario debido a su agradable aroma y sabor afrutado {svg_9}.
Mecanismo De Acción
Target of Action
Ethyl 3-Hydroxybutyrate-d5 (EHB) primarily targets skeletal muscle tissues . It plays a significant role in alleviating skeletal muscle wasting, particularly in conditions like cancer cachexia .
Mode of Action
EHB works by increasing the levels of 3-hydroxybutyrate (3-HB) in the serum and gastrocnemius of mice . This increase in 3-HB levels is achieved through the administration of EHB . The compound interacts with its targets, leading to significant changes such as the alleviation of cachexia-related symptoms, amelioration of skeletal muscle atrophy, and improvement of survival in cachectic mice .
Biochemical Pathways
The administration of EHB affects several biochemical pathways. It promotes the TCA cycle and attenuates proteolysis, leading to the promotion of protein synthesis and the improvement of metabolic homeostasis . Additionally, it reduces inflammation and enhances the antioxidant capacity . These changes in the biochemical pathways result in the anti-cachexia effects of 3-HB treatment .
Pharmacokinetics
Upon administration, EHB is metabolized to increase the levels of 3-HB in the serum and gastrocnemius of mice .
Result of Action
The administration of EHB results in several molecular and cellular effects. It alleviates cachexia-related symptoms, ameliorates skeletal muscle atrophy, and improves survival in cachectic mice . Furthermore, the supplementation of cachectic mice with 3-HB by EHB administration significantly reduces tumor weights, indicating the anti-tumor effects of 3-HB .
Safety and Hazards
Ethyl 3-Hydroxybutyrate-d5 is a controlled product and may require documentation to meet relevant regulations . The non-deuterated form, Ethyl 3-hydroxybutyrate, is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Direcciones Futuras
Ethyl 3-Hydroxybutyrate-d5 is a high-quality reference standard used for reliable pharmaceutical testing . The non-deuterated form, 3-Hydroxybutyrate, shows promising therapeutic properties and is being studied for its potential in treating diseases such as colitis . It is also being explored for its role in modulating the gut microbiome .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-Hydroxybutyrate-d5 plays a significant role in biochemical reactions, particularly in the context of metabolic studies. This compound is involved in the synthesis and degradation of ketone bodies, which are crucial for energy production in cells. Ethyl 3-Hydroxybutyrate-d5 interacts with several enzymes, including β-hydroxybutyrate dehydrogenase, which catalyzes the oxidation of β-hydroxybutyrate to acetoacetate. This interaction is essential for maintaining the balance of ketone bodies in the body .
Additionally, Ethyl 3-Hydroxybutyrate-d5 has been shown to interact with proteins involved in the regulation of gene expression. For instance, it can inhibit the activity of histone deacetylases, leading to changes in the acetylation status of histones and subsequent alterations in gene expression . This interaction highlights the compound’s potential role in epigenetic regulation.
Cellular Effects
Ethyl 3-Hydroxybutyrate-d5 exerts various effects on different types of cells and cellular processes. In muscle cells, for example, it has been demonstrated to alleviate skeletal muscle atrophy and improve muscle function in cachectic conditions . This effect is attributed to the compound’s ability to enhance protein synthesis and reduce proteolysis, thereby promoting muscle growth and maintenance.
Furthermore, Ethyl 3-Hydroxybutyrate-d5 influences cell signaling pathways and gene expression. It has been shown to activate the tricarboxylic acid cycle, leading to increased energy production and improved metabolic homeostasis . Additionally, the compound can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-Hydroxybutyrate-d5 involves several key processes. At the molecular level, this compound binds to and inhibits the activity of histone deacetylases, leading to increased acetylation of histones and changes in gene expression . This inhibition results in the activation of various genes involved in cellular metabolism, inflammation, and stress response.
Ethyl 3-Hydroxybutyrate-d5 also interacts with enzymes such as β-hydroxybutyrate dehydrogenase, facilitating the conversion of β-hydroxybutyrate to acetoacetate . This interaction is crucial for maintaining the balance of ketone bodies and ensuring efficient energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-Hydroxybutyrate-d5 can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the type of cells being studied.
For instance, in in vitro studies, Ethyl 3-Hydroxybutyrate-d5 has been shown to maintain its efficacy in promoting muscle growth and reducing muscle atrophy over several weeks . In in vivo studies, the compound has demonstrated sustained effects on muscle function and metabolic homeostasis, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 3-Hydroxybutyrate-d5 can vary with different dosages in animal models. At lower doses, the compound has been shown to enhance muscle function and reduce muscle atrophy without causing significant adverse effects . At higher doses, Ethyl 3-Hydroxybutyrate-d5 may exhibit toxic effects, including liver damage and metabolic disturbances .
Threshold effects have also been observed, where the compound’s efficacy in promoting muscle growth and reducing muscle atrophy plateaus at certain dosages . These findings underscore the importance of optimizing the dosage of Ethyl 3-Hydroxybutyrate-d5 for therapeutic applications to maximize its benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 3-Hydroxybutyrate-d5 is involved in several metabolic pathways, including the synthesis and degradation of ketone bodies. The compound is converted to β-hydroxybutyrate, which is then oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase . This process is essential for maintaining the balance of ketone bodies and ensuring efficient energy production in cells.
Additionally, Ethyl 3-Hydroxybutyrate-d5 can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in the tricarboxylic acid cycle . This modulation leads to increased energy production and improved metabolic homeostasis, highlighting the compound’s potential role in metabolic regulation.
Transport and Distribution
The transport and distribution of Ethyl 3-Hydroxybutyrate-d5 within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through monocarboxylate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, Ethyl 3-Hydroxybutyrate-d5 can bind to proteins involved in its metabolism and distribution, ensuring its proper localization and accumulation.
In tissues, Ethyl 3-Hydroxybutyrate-d5 is distributed to various organs, including the liver, muscles, and brain . This distribution is crucial for the compound’s systemic effects on cellular metabolism and function.
Subcellular Localization
Ethyl 3-Hydroxybutyrate-d5 exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in its metabolism . Additionally, Ethyl 3-Hydroxybutyrate-d5 can be found in the mitochondria, where it participates in the tricarboxylic acid cycle and energy production .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-Hydroxybutyrate-d5 involves the conversion of starting material, 3-bromobutan-2-one-d5, into the final product through a series of reactions.", "Starting Materials": [ "3-bromobutan-2-one-d5", "Sodium borohydride", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Sodium sulfate" ], "Reaction": [ "Step 1: 3-bromobutan-2-one-d5 is reacted with sodium borohydride in ethanol to yield the corresponding alcohol, 3-hydroxybutan-2-one-d5.", "Step 2: 3-hydroxybutan-2-one-d5 is treated with sodium hydroxide to generate the enolate ion.", "Step 3: The enolate ion is then reacted with ethyl iodide to form Ethyl 3-Hydroxybutyrate-d5.", "Step 4: The final product is purified by acidification with hydrochloric acid, extraction with water, and drying with sodium sulfate." ] } | |
Número CAS |
1206486-01-2 |
Fórmula molecular |
C₆H₇D₅O₃ |
Peso molecular |
137.19 |
Sinónimos |
3-Hydroxy-butanoic Acid Ethyl Ester-d6; 3-hydroxy-butyric acid ethyl ester-d6; β-Hydroxy-butyric Acid Ethyl Ester-d6; (±)-3-Hydroxybutanoic acid ethyl ester-d6; (±)-Ethyl 3-hydroxybutyrate-d6; 3-Hydroxybutanoic acid ethyl ester-d6; 3-Hydroxybutyric a |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



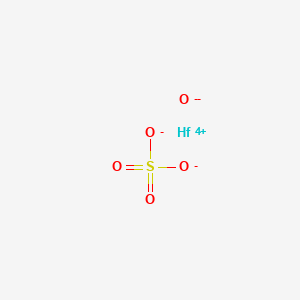

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
